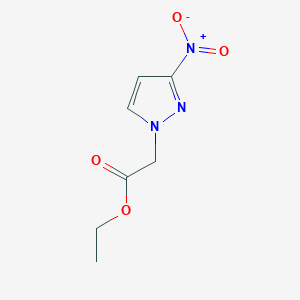
ethyl (3-nitro-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C7H9N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
作用機序
Target of Action
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a complex compound that likely interacts with multiple targets. Pyrazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities, suggesting they interact with various cellular targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .
Result of Action
Pyrazole derivatives have been found to exhibit a variety of biological activities, suggesting they have significant effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often impact the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate typically involves the nitration of ethyl pyrazole-1-acetate. One common method includes the reaction of ethyl pyrazole-1-acetate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and manage the exothermic nature of the reaction.
化学反応の分析
Types of Reactions
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Ethyl (3-amino-1H-pyrazol-1-yl)acetate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-1H-pyrazole-1-acetic acid.
科学的研究の応用
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential pharmaceuticals.
Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
類似化合物との比較
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate can be compared to other nitro-substituted pyrazole derivatives:
This compound vs. Ethyl (3-nitro-1H-pyrazol-1-yl)propionate: The acetate derivative has a shorter ester chain compared to the propionate derivative, which may affect its reactivity and solubility.
This compound vs. Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: The position of the nitro group on the pyrazole ring can influence the compound’s electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its applications in medicinal chemistry, materials science, and chemical biology highlight its importance in ongoing research and development efforts.
特性
IUPAC Name |
ethyl 2-(3-nitropyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-3-6(8-9)10(12)13/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWNAYPOPITHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2830691.png)
![1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2830692.png)
![N-[1-(Piperidin-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2830696.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2830698.png)
![2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2830699.png)
![2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2830702.png)
![2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2830703.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2830705.png)
![6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B2830707.png)
![4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one](/img/structure/B2830709.png)
![Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830710.png)
![5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2830713.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2830714.png)
